ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
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Overview
Description
ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis include:
Cyclization: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of the piperazines with PhSH followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonium salts are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The piperazine ring is known to interact with GABA receptors, acting as an agonist . This interaction can modulate neurotransmitter activity, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine derivative used as an antipsychotic.
Uniqueness
ETHYL 4-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE is unique due to the presence of the 2-fluorophenyl group, which can significantly alter its pharmacological profile compared to other piperazine derivatives. This modification can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development.
Properties
IUPAC Name |
ethyl 4-[[4-(2-fluorophenyl)piperazine-1-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-2-27-19(25)15-7-9-16(10-8-15)22-20(26)24-13-11-23(12-14-24)18-6-4-3-5-17(18)21/h3-10H,2,11-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXHLPGETWATOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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